molecular formula C17H19F3N6O3S B2956925 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea CAS No. 2034353-39-2

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea

Cat. No.: B2956925
CAS No.: 2034353-39-2
M. Wt: 444.43
InChI Key: HLVFEROQUUAMTN-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino group at position 6, and a methylene-linked urea moiety. The urea nitrogen is further connected to a phenyl group bearing a trifluoromethylthio (-SCF₃) substituent at the para position.

Properties

IUPAC Name

1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O3S/c1-28-16-24-13(23-14(25-16)26-6-8-29-9-7-26)10-21-15(27)22-11-2-4-12(5-3-11)30-17(18,19)20/h2-5H,6-10H2,1H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFEROQUUAMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=C(C=C3)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea , a derivative of the triazine family, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a morpholino group and a trifluoromethyl thio substituent, which may contribute to its pharmacological properties.

  • Molecular Formula : C14H16F3N5O2S
  • Molecular Weight : 373.37 g/mol
  • IUPAC Name : 1-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethyl)thio)phenyl)urea

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. The triazine core is known for its role in inhibiting key enzymes and pathways associated with cancer cell proliferation and viral replication.

Anticancer Properties

Research indicates that triazine derivatives exhibit significant anticancer activity through various mechanisms, including:

  • Topoisomerase Inhibition : Compounds similar to this triazine have shown inhibition of topoisomerase II, an enzyme crucial for DNA replication. For instance, some derivatives have reported IC50 values in the micromolar range against various cancer cell lines .
CompoundTargetIC50 (µM)
Triazine Derivative ATopoisomerase II229
Triazine Derivative BEGFR61
This CompoundTBDTBD

Antiviral Activity

The compound's structure suggests potential antiviral properties. Triazines have been explored as antiviral agents due to their ability to inhibit viral replication processes. For example, studies on related compounds have demonstrated effectiveness against viruses by disrupting their replication machinery .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. The presence of the morpholino group could enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth. Similar compounds have been evaluated against various pathogens with promising results .

Case Studies

  • Anticancer Activity in Cell Lines : A study evaluated the cytotoxic effects of triazine derivatives on HepG2 and MCF-7 cell lines. The derivatives exhibited IC50 values ranging from 20.53 µM to 129 µM, indicating notable cytotoxicity .
  • Antiviral Efficacy : In vitro studies demonstrated that certain triazine compounds could effectively inhibit viral replication in cell cultures infected with common viruses, showcasing their potential as antiviral agents .

Comparison with Similar Compounds

Structural Analogues with Varying Urea-Linked Substituents

describes a series of urea derivatives (11a–11o) with a common thiazol-2-ylphenyl backbone but diverse aryl substituents. Key comparisons include:

Compound (from ) Substituent on Phenyl Group Molecular Weight ([M+H]⁺) Yield (%) Notable Features
11d 4-(Trifluoromethyl) 534.1 85.3 High lipophilicity due to CF₃
11h 3-(Trifluoromethoxy) 550.3 85.4 Enhanced metabolic stability
11k 4-Chloro-3-(trifluoromethyl) 568.2 88.0 Bulky substituent; higher MW

Key Differences from Target Compound :

  • The -SCF₃ group in the target compound is distinct from the -CF₃ or -OCF₃ groups in 11d and 11h, which may alter electronic effects and binding interactions .

Bis(morpholino-triazine) Derivatives

and highlight bis(morpholino-triazine) ureas, such as:

  • Compound 12: 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea Molecular Weight: 462.3 [M+H]⁺ Yield: 33%
  • Compound 14: (2,4-Difluorophenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea Molecular Weight: 498.4 [M+H]⁺ Yield: 27%

Comparison :

  • The target compound has one morpholino group versus two in these derivatives, which may reduce steric hindrance and synthetic complexity.
  • Yields for bis(morpholino) compounds are significantly lower (27–33%) compared to thiazole-based analogs (83–88%), suggesting challenges in introducing multiple morpholino groups .

Triasulfuron (Herbicidal Analogue)

From , triasulfuron ([82097-50-5]) is a sulfonylurea herbicide with a triazine core. Key differences:

  • Core Structure : Triasulfuron has a sulfamoyl (-SO₂NH-) linker instead of a methylene-urea group.
  • Substituents: 4-methoxy-6-methyl-triazine vs. 4-methoxy-6-morpholino-triazine in the target compound.
  • Application: Triasulfuron’s sulfonylurea structure is optimized for herbicidal activity, whereas the target compound’s urea-morpholino design may favor pharmaceutical applications .

Thiadiazole-Based Ureas

describes 1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea , a thiadiazole derivative.

  • Molecular Formula : C₁₉H₁₉FN₄O₄S
  • Key Contrast : Replacement of triazine with thiadiazole alters electronic properties and ring strain, likely affecting target selectivity and metabolic pathways .

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